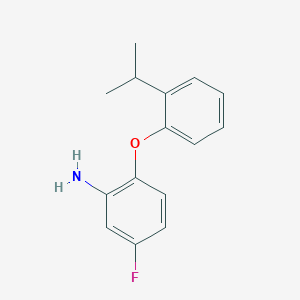

5-Fluoro-2-(2-isopropylphenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-2-(2-isopropylphenoxy)aniline is a chemical compound with the molecular formula C15H16FNO and a molecular weight of 245.3 g/mol . This compound is primarily used in proteomics research and is known for its specific chemical properties that make it valuable in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-isopropylphenoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-isopropylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(2-isopropylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or aniline positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitroso derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Pharmacological Potential : 5-Fluoro-2-(2-isopropylphenoxy)aniline has been investigated for its potential as a pharmacological agent. It shows promise in modulating enzymatic activity and affecting cellular signaling pathways, which can be pivotal in drug development for various diseases, including cancer and infections .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

-

Biological Research

- Protein Interaction Studies : The compound's ability to interact with specific proteins has been studied to understand its mechanism of action better. Such interactions can lead to changes in protein functionality, impacting various biochemical pathways critical for cell survival and proliferation.

- Enzyme Inhibition : It has potential applications in studying enzyme inhibition, particularly in pathways related to cancer metastasis and autoimmune diseases .

-

Materials Science

- OLED Materials : The compound is being explored as a component in organic light-emitting diodes (OLEDs), where it may serve as a dopant or host material due to its electronic properties .

- Synthesis of Complex Organic Molecules : It can act as an intermediate in synthesizing more complex organic compounds, facilitating advancements in organic synthesis methodologies.

Case Study 1: Anticancer Activity

A study examined the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential role as an anticancer agent. Further investigation into its mechanism revealed that it might act through specific signaling pathways involved in cell cycle regulation.

Case Study 2: Enzyme Modulation

Research focusing on the modulation of phospholipase D activity demonstrated that this compound could effectively inhibit this enzyme, leading to decreased cellular migration and invasion in vitro. This finding highlights its potential therapeutic application in treating metastatic cancers.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(2-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Isopropylphenoxy)aniline: Lacks the fluorine atom, resulting in different chemical properties.

5-Fluoro-2-phenoxyaniline: Lacks the isopropyl group, affecting its reactivity and applications.

Uniqueness

5-Fluoro-2-(2-isopropylphenoxy)aniline is unique due to the presence of both the fluorine atom and the isopropyl group, which confer specific chemical properties and reactivity. These features make it particularly valuable in certain research and industrial applications .

Biologische Aktivität

5-Fluoro-2-(2-isopropylphenoxy)aniline is an aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of a fluorine atom and an isopropylphenoxy group, suggests potential biological activities that merit detailed investigation. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₅H₁₆FNO

- Molecular Weight : 245.29 g/mol

- CAS Number : 946774-90-9

- MDL Number : MFCD08687832

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets in biological systems. Similar compounds have been shown to:

- Inhibit Enzyme Activity : Many phenoxy derivatives can inhibit specific enzymes, which may lead to altered metabolic pathways.

- Interfere with Cellular Signaling : These compounds can disrupt cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Potential Biological Activities

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, similar to other phenoxy compounds. The presence of the fluorine atom could enhance its reactivity against microbial targets.

- Anticancer Properties : Some studies on related compounds indicate potential anticancer effects through apoptosis induction in cancer cells. The specific mechanisms remain to be elucidated for this compound.

- Anti-inflammatory Effects : Related phenoxy compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting that this compound might possess similar effects.

Table 1: Summary of Related Compounds and Their Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3-Chloro-4-(4-isopropylphenoxy)aniline | Antimalarial activity | |

| 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline | Enzyme inhibition | |

| 3-Chloro-4-(trifluoromethylthio)aniline | Anticancer properties |

Study Example: Antimicrobial Activity

A study conducted on phenoxy derivatives indicated that compounds with similar structures to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess the effectiveness of these compounds against various bacterial strains, revealing that structural modifications could enhance their potency.

Study Example: Anticancer Potential

Research into the anticancer properties of phenoxy-substituted anilines has shown promising results in inducing apoptosis in cancer cell lines. In vitro assays demonstrated that certain derivatives could reduce cell viability significantly, suggesting a pathway for further development into anticancer agents.

Applications in Research and Industry

This compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting various diseases.

- Analytical Chemistry : Utilized in chromatography and mass spectrometry for separating and identifying components in complex mixtures.

- Biopharma Production : Could serve as an intermediate in synthesizing biologically active compounds.

Eigenschaften

IUPAC Name |

5-fluoro-2-(2-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-10(2)12-5-3-4-6-14(12)18-15-8-7-11(16)9-13(15)17/h3-10H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPNJRARXMRWJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.